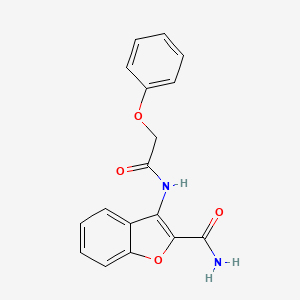

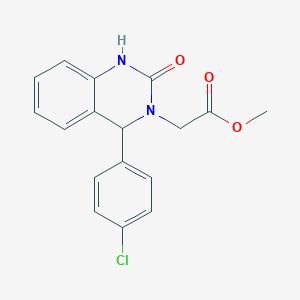

3-(2-Phenoxyacetamido)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(2-Phenoxyacetamido)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Synthesis Analysis

A short and highly modular synthetic route that involves 8-aminoquinoline directed C–H arylation and transamidation chemistry enables access to a wide range of elaborate benzofuran-2-carboxamides . For the directed C–H arylation reactions, Pd catalysis was used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .Molecular Structure Analysis

The molecular structure of “3-(2-Phenoxyacetamido)benzofuran-2-carboxamide” was confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .Chemical Reactions Analysis

Benzofuran compounds are constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield .Scientific Research Applications

Synthesis Techniques and Chemical Reactions

3-(2-Phenoxyacetamido)benzofuran-2-carboxamide is a compound of interest in organic synthesis and chemical research. One study outlines a Rhodium(III)-catalyzed cascade [3 + 2] annulation of N-phenoxyacetamides with propiolates, showcasing a method for creating benzofuran-2(3H)-ones with exclusive Z configuration selectivity. This process involves C-H functionalization/isomerization/lactonization, indicating the compound's utility in stereoselective synthesis and functional group compatibility (Pan et al., 2018). Another research developed a diversity-oriented synthesis approach, employing a Ugi four-component reaction followed by a microwave-assisted Rap–Stoermer Reaction to create highly functionalized benzofuran-2-carboxamides, demonstrating the compound's versatility in drug discovery and chemical library expansion (Han, Wu, & Dai, 2014).

Biological Activities and Mechanisms

Several studies have explored the biological activities of 3-(2-Phenoxyacetamido)benzofuran-2-carboxamide derivatives, highlighting their potential in medical research. One investigation synthesized new derivatives and evaluated them for antiproliferative activity against various cancer cell lines, discovering compounds that induced cell cycle arrest and apoptosis in leukemia cells through caspase activation, suggesting potential therapeutic applications in cancer treatment (Raffa et al., 2015). Another study focused on the synthesis and evaluation of benzofuran carboxamide derivatives for antimicrobial, anti-inflammatory, and DPPH radical scavenging activities, indicating their utility in developing new bioactive chemical entities (Lavanya, Sribalan, & Padmini, 2017).

Advanced Synthesis and Application

Further research has developed innovative synthesis methods and applications for benzofuran-2-carboxamide derivatives. A microwave-assisted parallel synthesis approach generated a series of benzofuran-2-carboxamides, tested for in vivo anti-inflammatory, analgesic, and antipyretic activities. This study not only provided a rapid synthesis technique but also identified compounds with significant biological activities, underscoring the importance of such derivatives in medicinal chemistry (Xie et al., 2014).

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran compounds interact with their targets to exert their biological effects .

Biochemical Pathways

Benzofuran compounds are known to affect various biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

Benzofuran compounds have been shown to have strong biological activities, indicating that they have significant molecular and cellular effects .

Future Directions

properties

IUPAC Name |

3-[(2-phenoxyacetyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c18-17(21)16-15(12-8-4-5-9-13(12)23-16)19-14(20)10-22-11-6-2-1-3-7-11/h1-9H,10H2,(H2,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELQTTWPYJYMRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Phenoxyacetamido)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3S,4S)-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B2611168.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2611173.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-methylpropylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2611179.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B2611181.png)

![1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride](/img/structure/B2611182.png)

![4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid](/img/structure/B2611185.png)